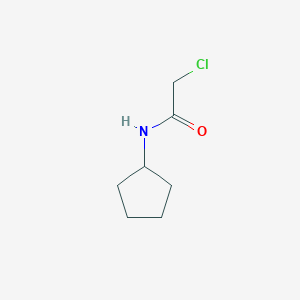

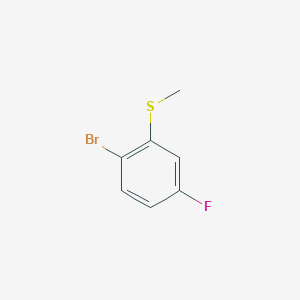

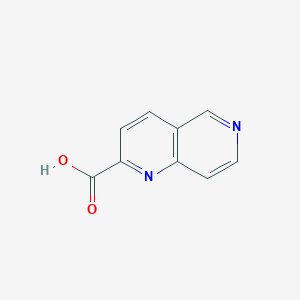

![molecular formula C7H4Cl2N2O B174289 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 136888-26-1](/img/structure/B174289.png)

5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Übersicht

Beschreibung

5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been studied . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, and a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485 to improve the activity .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry in Drug Discovery

Pyrrolopyridine derivatives are widely used in medicinal chemistry due to their efficacy in treating various human diseases. The saturated pyrrolidine scaffold, closely related to pyrrolopyridines, is valued for its ability to efficiently explore pharmacophore space due to sp3 hybridization, contributing significantly to the stereochemistry of molecules and enhancing three-dimensional coverage. This adaptability is critical in the design of bioactive molecules with target selectivity, highlighting the potential of "5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one" in drug development (Petri et al., 2021).

Kinase Inhibition

Pyrazolo[3,4-b]pyridine, a structural relative, exemplifies the adaptability of pyrrolopyridines in creating kinase inhibitors through various binding modes. This flexibility underlines the potential of pyrrolo[3,2-b]pyridines in designing inhibitors with specific kinase target selectivity, offering insights into the development of new therapeutic agents (Wenglowsky, 2013).

Synthetic and Catalytic Applications

Research on pyranopyrimidine scaffolds, which share the pyrrolopyridine core's reactivity and structural features, underscores the importance of such heterocycles in synthesizing bioavailable compounds. These findings suggest a significant scope for "this compound" in the development of medicinal and pharmaceutical compounds, leveraging hybrid catalysts for efficient synthesis (Parmar et al., 2023).

Optical and Electronic Materials

The study of diketopyrrolopyrroles and their significant optical properties for applications in dyes, solar cells, and fluorescence imaging highlights the potential of pyrrolopyridine derivatives in material science. The structural similarity suggests that "this compound" could play a role in developing novel materials with unique optical or electronic properties (Grzybowski & Gryko, 2015).

Environmental and Analytical Chemistry

Pyrrolopyridine derivatives' utility extends into environmental chemistry, where their structural analogs serve as key components in photocatalytic degradation of pollutants. This application points towards the potential of "this compound" in environmental remediation and pollution control strategies (Pichat, 1997).

Wirkmechanismus

Target of Action

The primary targets of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,6-dichloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O/c8-3-1-4-5(11-7(3)9)2-6(12)10-4/h1H,2H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBELRPLQLMBTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC(=C(C=C2NC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442740 | |

| Record name | 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136888-26-1 | |

| Record name | 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

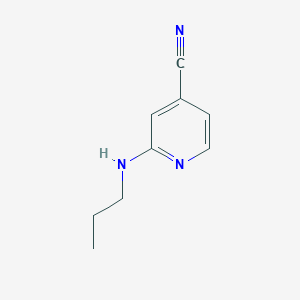

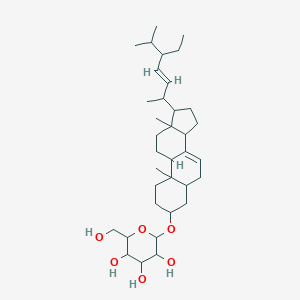

![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)

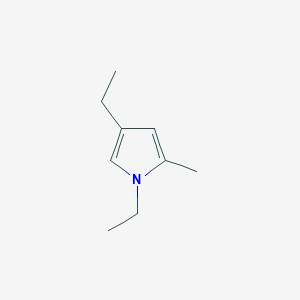

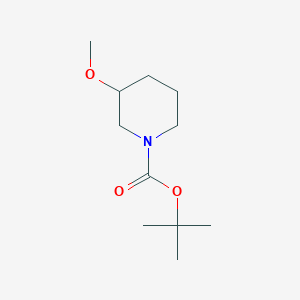

![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)

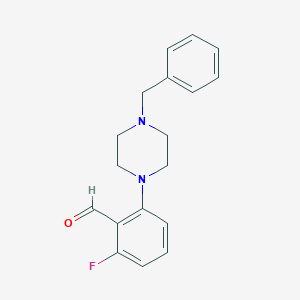

![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)